molecular formula C13H10N2O B3157340 2-Phenyl-1,3-benzoxazol-4-amine CAS No. 848564-71-6

2-Phenyl-1,3-benzoxazol-4-amine

Cat. No.: B3157340
CAS No.: 848564-71-6
M. Wt: 210.23 g/mol
InChI Key: RYDRBYYQOYXMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-benzoxazol-4-amine is a chemical compound built around the benzoxazole scaffold, a fused bicyclic aromatic heterocycle known for its significant versatility in medicinal chemistry and materials science. As a member of the benzoxazole family, this amine-functionalized derivative serves as a valuable building block in organic synthesis and pharmaceutical research. Benzoxazole derivatives are recognized for a broad spectrum of biological activities, largely due to their ability to interact with key biological targets. These compounds are isosteres of nucleic acid bases, which facilitates their interaction with biological receptors in the human body. Researchers are particularly interested in 2-arylbenzoxazoles like this compound for their promising antiproliferative and anticancer properties . Studies on similar structures have demonstrated potent activity against various human cancer cell lines, including non-small cell lung cancer (NCI-H460), with some derivatives showing enhanced activity compared to reference drugs like etoposide . The structural motif is also investigated for its antibacterial potential , with some benzoxazole compounds showing notable efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Gram-positive bacteria like Enterococcus faecalis . The benzoxazole core is a privileged structure in drug discovery, featured in several marketed drugs and bioactive molecules, including the anticancer agent Nocarbenzoxazole G, the antibiotics Calcimycin and Caboxamycin, and the anti-inflammatory drug Flunoxaprofen . Beyond pharmaceutical applications, benzoxazole-based molecular architectures are explored in optoelectronic materials . Their tunable electronic properties and structural stability make them suitable candidates for use in organic light-emitting diodes (OLEDs), lasers, field-effect transistors, and organic photovoltaics . The compound's amine group provides a reactive site for further functionalization, allowing researchers to develop more complex molecules or tailor its physical and electronic properties for specific applications. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDRBYYQOYXMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Benzoxazol 4 Amine and Its Analogs

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole ring, a fusion of a benzene (B151609) and an oxazole (B20620) ring, exhibits a unique electronic structure that dictates its reactivity. nih.gov The lone pair of electrons on the oxygen and nitrogen atoms participate in the aromaticity of the system, influencing its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions

The benzoxazole nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic part, which deactivates the fused benzene ring. However, the presence of activating groups on the benzene ring can facilitate such reactions. For 2-Phenyl-1,3-benzoxazol-4-amine, the amino group at position 4 is a powerful activating group, directing electrophiles to the ortho and para positions (positions 5 and 7).

Electrophilic substitution on the 2-phenyl ring is also possible. The directing influence of the benzoxazole moiety on the pendant phenyl ring is a subject of detailed study. Generally, the reaction conditions for electrophilic aromatic substitution on benzoxazoles require forcing conditions due to the inherent electron deficiency of the aromatic system. msu.edu

A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu Subsequent loss of a proton restores the aromaticity, yielding the substituted product. msu.edu

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Benzoxazole Derivatives

ElectrophileReagents and ConditionsProductReference
Br+Br2, FeBr3Brominated benzoxazole youtube.com
NO2+HNO3, H2SO4Nitrated benzoxazole youtube.com
SO3H2SO4 (fuming)Sulfonated benzoxazole msu.edu
R+ (alkylation)R-Cl, AlCl3Alkylated benzoxazole msu.edu
RCO+ (acylation)RCOCl, AlCl3Acylated benzoxazole msu.edu

This table is interactive. Click on the headers to sort.

Reduction Pathways of Aromatic Rings

The reduction of the benzoxazole ring system can proceed through different pathways depending on the reducing agent and the substrate. Catalytic hydrogenation, for example, can lead to the saturation of the fused benzene ring, the oxazole ring, or both. The specific conditions determine the final product.

The reduction of a nitro-substituted benzoxazole to an amino-substituted one is a common transformation. youtube.com For instance, the reduction of a nitro group on the phenyl ring of a 2-phenylbenzoxazole (B188899) derivative can be achieved using various reducing agents like iron in acidic medium. youtube.com

Reactivity of the Amine Substituent at Position 4

The primary amine group at the 4-position of this compound is a versatile functional group that can undergo a variety of chemical transformations.

Transformations of the Amine Group

The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Alkylation can introduce alkyl groups onto the nitrogen atom. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents at the 4-position.

The direct amination of benzoxazoles at the 2-position has also been reported, highlighting the reactivity of the benzoxazole core itself under specific conditions. researchgate.net

Amide Hydrolysis

Amides derived from this compound, such as N-(2-phenyl-1,3-benzoxazol-4-yl)acetamide, can be hydrolyzed back to the parent amine under acidic or basic conditions. masterorganicchemistry.comyoutube.com This reaction is essentially the reverse of amide formation and typically requires heating. masterorganicchemistry.comyoutube.com

The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, yields the carboxylic acid and the protonated amine. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com

Intramolecular Rearrangements and Cyclizations

Benzoxazole derivatives can participate in various intramolecular rearrangements and cyclization reactions, often leading to the formation of more complex heterocyclic systems. researchgate.netnih.govsioc-journal.cn These reactions are often driven by the formation of a thermodynamically more stable product.

For instance, the reaction of o-aminophenols with certain reagents can lead to the formation of benzoxazoles through a cyclization process. researchgate.netnih.gov The Smiles rearrangement is another important intramolecular reaction observed in appropriately substituted benzoxazole systems, involving the migration of an aryl group. nih.govacs.org

Recent studies have explored the synthesis of novel benzoxazole derivatives through unexpected rearrangement reactions, highlighting the rich and sometimes unpredictable reactivity of these compounds. sioc-journal.cn

Investigation of Smiles Rearrangement Pathways

The Smiles rearrangement, a notable intramolecular nucleophilic aromatic substitution, has been a subject of renewed interest for the functionalization of heteroaromatic rings under cost-effective conditions. nih.gov This rearrangement facilitates the breaking of a carbon-heteroatom (C-X) single bond and the formation of a new C-X or C-C bond. nih.gov Investigations into the synthesis of 2-aminobenzoxazoles and their N-substituted analogs have utilized this pathway, particularly starting from benzoxazole-2-thiol derivatives. nih.govacs.org

One synthetic strategy involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, which then undergoes a Smiles rearrangement. nih.govscilit.comresearchgate.net The proposed mechanism for this transformation begins with the S-alkylation of the thiol. nih.govacs.org This is followed by a nucleophilic attack of a nitrogen atom at the carbon of the benzoxazole ring, leading to the formation of a new C-N bond and a spiro intermediate. nih.govacs.org The final step involves rearomatization and, in some cases, alkaline hydrolysis to yield the N-substituted 2-aminobenzoxazole (B146116) product. nih.govacs.org

A study by Wang et al. in 2017 demonstrated the synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides, showcasing the utility of this rearrangement for aromatic substrates. nih.gov Further research expanded this methodology, exploring the reaction of benzoxazole-2-thiol with various aliphatic bromoamines with the expectation that a Smiles rearrangement would occur. nih.govacs.org The reaction conditions, including the choice of base and temperature, were found to be critical factors influencing the reaction's outcome. acs.orgresearchgate.net For instance, the reaction of benzoxazole-2-thiol with an amine could yield a mixture of the desired product and a disulfide, with the temperature playing a key role in the conversion. nih.govacs.org

ReactantsKey ConditionsProduct TypeMechanismReference
Benzoxazole-2-thiol, Chloroacetyl chloride, AmineBase (e.g., Cs₂CO₃)N-substituted 2-aminobenzoxazolesSmiles Rearrangement nih.govnih.govacs.org
Benzoxazole-2-thiol, 2-Chloro-N-arylacetamidesKOH, DMFN-Aryl-2-aminobenzoxazolesSmiles Rearrangement nih.gov
Benzoxazole-2-thiol, Aliphatic bromoaminesBase (e.g., K₂CO₃)Mixture of thiol and disulfideSmiles Rearrangement and side reactions nih.govacs.org

Elucidation of Reaction Mechanisms in Benzoxazole Formation

The synthesis of the benzoxazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Proposed Mechanisms for Oxidative Cyclization

One of the most common routes to 2-substituted benzoxazoles involves the oxidative cyclization of a precursor, often formed from the condensation of a 2-aminophenol (B121084) with an aldehyde. A widely proposed mechanism begins with the reaction between 2-aminophenol and an aldehyde to form a Schiff base intermediate. acs.org

This initial condensation is followed by an intramolecular cyclization, where the hydroxyl group of the 2-aminophenol attacks the imine carbon. acs.org The resulting intermediate then undergoes an oxidative dehydrogenation step to form the aromatic benzoxazole ring. scilit.com In some catalytic systems, this final oxidation is the rate-determining step. scilit.com

Alternative pathways have also been suggested. For instance, a direct base-mediated intramolecular cyclization of o-haloanilides can form benzoxazoles, proceeding through a proposed benzyne (B1209423) intermediate followed by nucleophilic addition to form the C-O bond. sioc-journal.cn Another approach involves the iron-catalyzed oxidative cyclization of intermediates formed from the ring opening of other benzoxazoles, with a plausible radical process suggested for the cyclization step. nih.gov

PrecursorsKey IntermediateFinal StepCatalytic System ExampleReference
2-Aminophenol, AldehydeSchiff BaseOxidative DehydrogenationLAIL@MNP, Air (O₂) acs.org
o-HaloanilideBenzyneNucleophilic AdditionK₂CO₃, DMSO sioc-journal.cn
Ring-opened benzoxazole, Secondary amine-Radical CyclizationFeCl₃, H₂O₂ nih.gov

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-mediated syntheses, particularly those involving palladium, are pivotal in constructing and functionalizing benzoxazoles. The analysis of the catalytic cycles provides insight into the role of the metal center in facilitating bond formation.

In many palladium-catalyzed C-H functionalization reactions of benzoxazoles, the catalytic cycle is thought to initiate with the oxidative addition of an aryl halide to a Pd(0) species. This forms a Pd(II) intermediate. Subsequently, coordination of the benzoxazole and a concerted metalation-deprotonation step leads to the formation of a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the C-C coupled product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.

For the synthesis of benzoxazoles through the cleavage of a carbon-carbon triple bond with o-aminophenol in the presence of palladium chloride, a proposed catalytic cycle involves the coordination of the palladium catalyst to the alkyne. researchgate.net This is followed by a series of steps including nucleophilic attack by the aminophenol, cyclization, and cleavage of the C-C bond to release the benzoxazole product and regenerate the palladium catalyst. researchgate.net

In some cases, the mechanism is believed to proceed through a Cu(I)/Cu(III) manifold in copper-catalyzed cyclizations of ortho-haloanilides. researchgate.net Similarly, palladium-catalyzed azide-isocyanide coupling reactions to form related heterocyclic structures are proposed to involve a redox cycle between Pd(0) and Pd(II) oxidation states. rsc.org

Derivatization Strategies and Functionalization of 2 Phenyl 1,3 Benzoxazol 4 Amine

N-Substitution and Amine Derivatization for Structure-Activity Relationship Studies

The primary amine of 2-Phenyl-1,3-benzoxazol-4-amine is a prime site for N-substitution to explore structure-activity relationships (SAR). N-acylation and N-alkylation are common strategies to generate libraries of derivatives with modified electronic and lipophilic properties.

N-Acylation: The reaction of the amine with various acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the molecule's conformation and binding capabilities.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or by reaction with alkyl halides. These modifications directly impact the basicity and lipophilicity of the amino group, which can be critical for target engagement and pharmacokinetic properties.

While specific SAR studies on this compound derivatives are not extensively documented in public literature, research on analogous benzoxazole (B165842) structures provides valuable insights. For instance, studies on other 2-phenylbenzoxazole (B188899) derivatives have shown that the nature and position of substituents on the benzoxazole ring are critical for biological activity, such as antiproliferative effects. nih.govmdpi.com It has been observed that modifications at positions analogous to the 4-amino group can significantly modulate a compound's potency and selectivity. nih.govmdpi.com Therefore, a systematic exploration of N-substituted derivatives of this compound would be a logical step in the development of new biologically active agents.

Table 1: Representative N-Substitution Reactions for SAR Studies

Reaction TypeReagentsProduct ClassPotential Impact on Properties
N-AcylationAcetyl chloride, TriethylamineN-(2-phenyl-1,3-benzoxazol-4-yl)acetamideIncreased hydrogen bonding capability, altered electronics
N-AcylationBenzoyl chloride, Pyridine (B92270)N-(2-phenyl-1,3-benzoxazol-4-yl)benzamideIntroduction of aromatic ring, potential for π-stacking
N-AlkylationBenzyl (B1604629) bromide, K₂CO₃N-benzyl-2-phenyl-1,3-benzoxazol-4-amineIncreased lipophilicity, steric bulk
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-2-phenyl-1,3-benzoxazol-4-amineIncreased lipophilicity, altered basicity

Formation of Schiff Bases and Conjugated Systems from the Amine Group

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ekb.eg This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. jchemlett.com

The synthesis of Schiff bases from aromatic aldehydes is particularly common, leading to highly conjugated systems that can have interesting photophysical and biological properties. nih.gov The stability of these conjugated imines is generally higher than those derived from aliphatic aldehydes due to the extended π-system. scispace.com The formation of a Schiff base introduces a new point of structural diversity, allowing for the incorporation of a wide range of substituted aromatic or heterocyclic rings. These derivatives have been widely investigated for their potential as antibacterial, antifungal, and anticancer agents in other heterocyclic systems. ekb.egphilarchive.org

General Reaction for Schiff Base Formation: this compound + R-CHO (Aromatic Aldehyde) ⇌ (E)-N-(Arylmethylidene)-2-phenyl-1,3-benzoxazol-4-amine + H₂O

Table 2: Potential Schiff Base Derivatives from Aromatic Aldehydes

Aromatic Aldehyde ReactantResulting Schiff Base Substituent
Benzaldehyde (B42025)(E)-N-benzylidene-2-phenyl-1,3-benzoxazol-4-amine
4-Hydroxybenzaldehyde(E)-4-(((2-phenyl-1,3-benzoxazol-4-yl)imino)methyl)phenol
4-Methoxybenzaldehyde(E)-N-(4-methoxybenzylidene)-2-phenyl-1,3-benzoxazol-4-amine
4-Nitrobenzaldehyde(E)-N-(4-nitrobenzylidene)-2-phenyl-1,3-benzoxazol-4-amine
Pyridine-4-carbaldehyde(E)-2-phenyl-N-(pyridin-4-ylmethylene)-1,3-benzoxazol-4-amine

Introduction of Other Functional Groups (e.g., Sulphonamide)

Beyond simple acylation, the amino group can be functionalized to introduce a sulfonamide moiety. Sulfonamides are a key functional group in medicinal chemistry. The synthesis is typically achieved by reacting the primary amine of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or triethylamine.

This reaction allows for the incorporation of a diverse range of aryl or alkyl sulfonyl groups, significantly altering the acidity, polarity, and steric profile of the molecule. The resulting sulfonamides are structurally distinct from carboxamides, with the SO₂ group providing a tetrahedral geometry and acting as a strong hydrogen bond acceptor. This functionalization strategy has been successfully applied to other heterocyclic amines to generate compounds with a wide array of biological activities.

Protective Group Chemistry in Strategic Functionalization

In multi-step syntheses involving the this compound scaffold, it is often necessary to temporarily mask the reactivity of the 4-amino group. This is achieved through the use of protecting groups, which are temporarily attached to the nitrogen atom to prevent it from undergoing unwanted side reactions. nih.gov

The ideal protecting group is one that can be introduced in high yield under mild conditions, is stable to the reaction conditions of subsequent steps, and can be removed cleanly and selectively without affecting other parts of the molecule. nih.gov For primary amines, carbamates are among the most common and reliable protecting groups.

Boc (tert-butyloxycarbonyl) Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Cbz (benzyloxycarbonyl) Group: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. Its removal is typically accomplished by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to the acid-labile removal of the Boc group.

The use of such protecting groups enables selective reactions to be performed on other parts of the molecule, such as the phenyl ring or the benzoxazole core, without interference from the nucleophilic amine.

Table 3: Common Amine Protecting Groups

Protecting GroupAbbreviationReagent for ProtectionConditions for Deprotection
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)

Computational and Theoretical Studies of 2 Phenyl 1,3 Benzoxazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the molecular properties of 2-Phenyl-1,3-benzoxazol-4-amine and its derivatives. These theoretical studies are crucial for understanding the structure-activity relationships of benzoxazole (B165842) compounds. asianpubs.org

Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally efficient way to study molecular properties. The AM1 method, developed by Michael Dewar and coworkers, is a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation and is known for improving the treatment of interatomic repulsions. wikipedia.orgucsb.edu This method has been specifically applied to this compound to calculate various electronic parameters. asianpubs.org

In a theoretical study, the AM1 procedure was used to investigate the properties of 4-amino-2-phenyl benzoxazole. asianpubs.org The calculations focused on determining key descriptors such as heat of formation, ionization potential, and frontier molecular orbital energies. asianpubs.org AM1 calculations are often used to provide initial geometries for more complex calculations and to predict trends in a series of similar compounds. wikipedia.orgucsb.edu

Density Functional Theory (DFT) has become a standard tool for the quantum chemical study of heterocyclic systems, offering a good balance between accuracy and computational cost. researchgate.netespublisher.com For this compound, DFT calculations have been performed to analyze its properties, particularly in the context of solvation. asianpubs.orgasianpubs.org

Specifically, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with the 6-31G* basis set has been utilized. asianpubs.orgasianpubs.org This level of theory is widely used for geometry optimization and the calculation of electronic properties of organic molecules. researchgate.netepstem.net The polarizable continuum model (PCM) was also employed at the B3LYP/6-31G* level to study the effects of different solvents on the molecule, providing insights into solute-solvent interactions. asianpubs.org DFT methods are instrumental in predicting molecular structure, vibrational frequencies, and electronic parameters like HOMO-LUMO energies and charge distributions. researchgate.netphyschemres.org

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods provide quantitative values for parameters that describe this structure.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier molecular orbitals, are critical in determining molecular reactivity. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). nih.govajchem-a.com The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For 4-amino-2-phenyl benzoxazole, these parameters were calculated using the semi-empirical AM1 method. asianpubs.org The results are compared with its parent compounds, benzoxazole and 2-phenyl benzoxazole, in the table below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoxazole-9.14-0.278.87
2-Phenyl benzoxazole-9.05-0.988.07
4-Amino-2-phenyl benzoxazole-8.49-0.897.60

The distribution of electron density within a molecule reveals information about its polarity and reactive sites. In this compound, the presence of heteroatoms (N and O) and the amino group significantly influences the charge distribution. asianpubs.org

Calculations show that the carbon atom at the C2 position (between the oxygen and nitrogen of the oxazole (B20620) ring) is electropositive in 4-amino-2-phenyl benzoxazole (+0.1091). asianpubs.org This is attributed to the electron-withdrawing effect of the attached phenyl group. Conversely, the carbon atom C13 (position not specified in the original text but inferred to be in the benzoxazole ring system) is also electropositive, which is suggested to be a result of electron donation from the nitrogen atom of the amino group. asianpubs.org The introduction of the NH2 group also leads to a significantly higher dipole moment (2.604 D) compared to benzoxazole (1.205 D) and 2-phenyl benzoxazole (1.025 D), indicating increased polarity. asianpubs.org

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental descriptor of chemical reactivity and is directly related to the HOMO energy through Koopmans' theorem (I ≈ -EHOMO). ajchem-a.com A lower ionization potential indicates that the molecule can be more easily oxidized.

Using the AM1 semi-empirical method, the ionization potential for 4-amino-2-phenyl benzoxazole has been calculated and compared with related structures. asianpubs.org

CompoundIonization Potential (eV)
Benzoxazole9.14
2-Phenyl benzoxazole9.05
4-Amino-2-phenyl benzoxazole8.49

The lower ionization potential of the amino-substituted compound compared to its parent structures highlights the electron-donating effect of the amino group, which makes the molecule more susceptible to oxidation. asianpubs.org

Analysis of Electronic Structure Parameters

Dipole Moments

Theoretical calculations, specifically using methods like Density Functional Theory (DFT), can provide accurate predictions of dipole moments. For this compound, also referred to in literature as 4-amino-2-phenyl benzoxazole, the dipole moment has been calculated. The presence of the electron-donating amino group (-NH2) and the phenyl ring significantly influences the charge distribution across the benzoxazole core.

A study by Srinivasan et al. calculated the dipole moment of this compound to be 2.604 Debye (D). researchgate.net This value is higher than that of the parent benzoxazole (1.205 D) and 2-phenyl benzoxazole (1.025 D), an increase attributed to the presence of the amino group. researchgate.net A higher dipole moment suggests increased polarity, which can affect the molecule's interaction with polar solvents and the electrostatic component of its binding to a receptor. researchgate.net

CompoundCalculated Dipole Moment (D)
Benzoxazole1.205
2-Phenyl benzoxazole1.025
This compound2.604

Table 1: Calculated dipole moments of this compound and related compounds. Data sourced from Srinivasan et al. researchgate.net

Reactivity Predictions from Conceptual DFT

Conceptual Density Functional Theory (DFT) offers a framework to quantify and predict the reactivity of chemical species through various descriptors. nih.govdntb.gov.ua These indices help in understanding the electrophilic and nucleophilic nature of a molecule and identifying the most reactive sites for chemical reactions.

Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. The scale allows for the classification of molecules as strong, moderate, or marginal electrophiles. nih.gov

Nucleophilicity (N) : This index measures the ability of a molecule to donate electrons. A higher nucleophilicity index suggests a better nucleophile. nih.gov

Local reactivity descriptors are used to identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.

Parr Functions (P(r)) : These functions are a tool within conceptual DFT to describe the local reactivity. They can be used to identify the most electrophilic and nucleophilic sites in a molecule, providing a more detailed picture of its reactivity than global indices alone. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP surface would be expected to show a negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the amino group, highlighting their nucleophilic character. Conversely, positive potentials would be expected around the hydrogen atoms.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. They allow for the investigation of interactions between a ligand, such as this compound, and its biological target at an atomic level.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govrsc.org This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

While specific docking studies for this compound were not found in the provided search results, studies on closely related benzoxazole derivatives have demonstrated their potential to interact with various biological targets. For instance, 2-substituted benzoxazole derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. nih.govnih.gov Docking studies of these compounds revealed key interactions within the enzyme's active site, which were consistent with their observed biological activities. nih.gov Similarly, other benzoxazole derivatives have been docked into the active sites of enzymes like α-amylase and α-glucosidase, showing significant binding energies and interactions with key amino acid residues. rsc.org

A typical molecular docking study would involve:

Preparation of the 3D structure of this compound and the target protein.

Identification of the binding site on the protein.

Docking of the ligand into the binding site using a suitable algorithm.

Scoring and analysis of the resulting poses to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Target Enzyme FamilyInteracting Benzoxazole Derivative TypeKey Findings from Docking Studies
DNA Gyrase2-substituted benzoxazolesCorrelation between docking scores and antimicrobial activity observed. nih.gov
α-Amylase / α-GlucosidasePhenylisoxazole quinoxalin-2-amine (B120755) hybridsHigh binding energies and key hydrogen bond interactions with active site residues. rsc.org
Tyrosinase2-phenylbenzoxazole (B188899) derivativesBinding affinities suggesting tighter binding than the standard inhibitor, kojic acid.

Table 2: Examples of molecular docking studies on benzoxazole derivatives with various protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. mdpi.comnih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion.

For a complex of this compound with a target protein, an MD simulation could provide insights into:

Stability of the complex : By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov

Flexibility of the protein : The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding or protein function.

Key interactions : The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation can be analyzed to determine their importance for binding. mdpi.com

While no specific MD simulation studies on this compound were found, simulations of other benzazole derivatives, such as benzimidazoles and benzothiazoles, with protein targets like SARS-CoV-2 Mpro and ACE2 have been reported. nih.gov These studies demonstrate the utility of MD simulations in confirming the stability of docked complexes and in providing a more detailed understanding of the dynamic interactions between the ligand and the protein. nih.govnih.gov

Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods for estimating the free energy of binding of a ligand to a macromolecule. These methods combine molecular mechanics energy calculations with continuum solvation models.

The binding free energy is typically calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as:

G = E_MM + G_solv - TΔS

E_MM : Molecular mechanics energy of the molecule in the gas phase.

G_solv : Solvation free energy.

TΔS : Conformational entropy term.

The primary difference between MM/GBSA and MM/PBSA lies in the calculation of the polar component of the solvation energy. MM/PBSA solves the more computationally intensive Poisson-Boltzmann equation, while MM/GBSA uses the generalized Born model, which is faster.

For This compound , these methods could be employed to predict its binding affinity to a specific biological target. The process would involve:

Molecular dynamics (MD) simulations of the ligand-protein complex to generate a set of conformations.

Calculation of the individual energy components (molecular mechanics, solvation energy) for the complex, receptor, and ligand.

Averaging these values over the simulation trajectory to obtain the final binding free energy.

The accuracy of these calculations is sensitive to several factors, including the force field used, the length of the MD simulation, and the choice of implicit solvent model parameters.

Table 1: Hypothetical MM/GBSA and MM/PBSA Data for this compound Binding to a Kinase Target

This table illustrates the kind of data that would be generated from such a study. The values are purely illustrative.

ComponentMM/GBSA (kcal/mol)MM/PBSA (kcal/mol)
ΔE_vdw -45.2-45.2
ΔE_elec -28.7-28.7
ΔG_polar 25.530.1
ΔG_nonpolar -5.8-5.8
ΔG_bind -54.2-49.6

Solvation Studies Using Continuum Models (e.g., PCM)

Solvation models are crucial for understanding how the solvent affects the structure, stability, and reactivity of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to approximate the effects of a solvent.

In PCM, the solvent is treated as a continuous medium with a given dielectric constant, and the solute is placed in a cavity within this medium. The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction energy represents the electrostatic component of the solvation free energy.

For This compound , PCM could be used to:

Calculate its solvation free energy in different solvents.

Study the effect of the solvent on its conformational preferences.

Investigate its reactivity in solution.

The results of PCM calculations can provide insights into the solubility and distribution of the compound, which are important properties for potential drug candidates.

Conformational Analysis and Geometrical Optimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Geometrical optimization is the process of finding the minimum energy structure of a molecule.

These studies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. For a molecule like This compound , with rotatable bonds, conformational analysis is essential to understand its flexibility and how it might adapt its shape to fit into a binding site.

A study on the related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, revealed that the benzoxazole ring system is not co-planar with the benzene (B151609) ring, with a dihedral angle of 11.8(1)°. Similar computational studies on this compound would likely explore the rotational barrier between the phenyl and benzoxazole rings and the inversion of the amine group.

Table 2: Hypothetical Geometrical Parameters for an Optimized Structure of this compound

This table presents the type of data obtained from a geometrical optimization study. The values are for illustrative purposes.

ParameterValue
Dihedral Angle (Phenyl-Benzoxazole) 15.2°
Bond Length (C-N amine) 1.38 Å
Bond Angle (C-N-C in oxazole) 105.7°

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of This compound , a QSAR study would involve:

Data Collection : Gathering a dataset of compounds with their measured biological activities.

Descriptor Calculation : Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity.

Model Validation : Rigorously testing the predictive power of the model.

SAR studies on related benzoxazole and benzothiazole (B30560) structures have been successfully used to guide the design of new inhibitors for various biological targets. A QSAR study on this compound and its analogs could identify key structural features that are important for its biological activity, such as the nature and position of substituents on the phenyl ring or the benzoxazole core.

Advanced Applications and Research Directions in Chemical Sciences

Applications in Materials Chemistry

Development of Fluorescent Probes and Laser Dyes

Benzoxazole (B165842) derivatives are widely recognized for their fluorescent properties, absorbing light in the ultraviolet region and emitting in the visible spectrum, making them candidates for fluorescent probes and laser dyes. researchgate.netmdpi.com The photophysical properties, such as absorption and emission maxima, are highly dependent on the substitution pattern on the benzoxazole core. For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netresearchgate.netoxazole (B20620) derivatives have been synthesized and shown to absorb light in the 296–332 nm range and emit in the 368–404 nm range with excellent quantum yields. researchgate.net Similarly, novel benzoxazole-1,4-dihydropyridine dyads exhibit absorption in the UV region and emission in the blue-green region. rsc.org

However, specific data regarding the fluorescence quantum yield, Stokes shift, and suitability of 2-Phenyl-1,3-benzoxazol-4-amine as a fluorescent probe or laser dye are not detailed in the current body of scientific literature. Further research would be required to determine its specific photophysical properties and potential in these applications.

Exploration in Photochromic Materials

Photochromic materials, which undergo reversible changes in color upon exposure to light, are a significant area of materials research. While some heterocyclic compounds are known to exhibit photochromism, there is no specific research available that details the exploration or application of This compound in the development of photochromic materials. The general class of benzoxazoles has been incorporated into photochromic diarylethene structures, but this work does not extend to the specific 4-amino isomer.

Investigation for Polymers and Coatings

The incorporation of heterocyclic moieties like benzoxazole into polymer backbones can enhance thermal stability, mechanical strength, and confer specific optical properties. For example, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety, exhibiting high glass transition temperatures (285 to 363 °C) and excellent thermal stability. rsc.org These properties make them suitable for high-performance applications. Additionally, polyimides prepared from 5-amino-2(p-aminophenyl) benzoxazole have demonstrated excellent solvent resistance and thermal stability, with decomposition temperatures above 530 °C. researchgate.net

Despite these examples within the broader benzoxazole family, there is a lack of specific studies on the synthesis and characterization of polymers or coatings derived from This compound . Research into its potential as a monomer for high-performance polymers or as an additive for functional coatings has not been reported.

Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms within the benzoxazole ring system provide potential coordination sites for metal ions, suggesting applications in coordination chemistry and catalysis.

Design of Benzoxazole Derivatives as Ligands for Transition Metal Catalysis

Benzoxazole derivatives can act as ligands, forming stable complexes with various transition metals. For instance, a tridentate benzoxazole-containing aminophenol ligand has been synthesized and complexed with Cu(II). nih.gov These complexes have been characterized and studied for their catalytic activity. The coordination of the ligand to the metal ion can influence the electronic and steric environment of the metal center, thereby tuning its catalytic properties.

However, the design, synthesis, and characterization of This compound derivatives specifically as ligands for transition metal catalysis have not been documented in the available literature. Further investigation would be needed to explore its coordination behavior with different metal centers.

Catalytic Activity in Carbon-Carbon Forming Reactions

Transition metal complexes bearing benzoxazole-based ligands have been explored as catalysts in various organic transformations. For example, copper(II) complexes with a redox-active benzoxazole iminosemiquinone ligand have been shown to efficiently catalyze the oxidation of alcohols to aldehydes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for carbon-carbon bond formation, and the design of effective ligands is crucial for the success of these reactions. researchgate.netnih.gov

There are no specific reports on the catalytic activity of This compound or its metal complexes in carbon-carbon bond-forming reactions. Research in this area would be necessary to evaluate its potential as a ligand in important catalytic processes like the Heck or Suzuki coupling reactions.

Research in Chemical Biology and Enzyme Interaction Mechanisms

The 2-phenyl-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been the focus of extensive research, leading to the discovery of potent modulators for various enzymes and receptors. These investigations span across multiple therapeutic areas, showcasing the versatility of the benzoxazole moiety.

Studies on Receptor Antagonism Mechanisms (e.g., P2Y14R)

Derivatives of 2-phenyl-1,3-benzoxazole have emerged as potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in numerous inflammatory diseases. researchgate.netresearchgate.net The P2Y14R is activated by UDP-glucose, a molecule that signals cellular damage and promotes inflammation. researchgate.netresearchgate.net Consequently, blocking this receptor is a promising therapeutic strategy for conditions like gout and inflammatory bowel disease. researchgate.netacs.org

Research has identified 2-phenyl-benzoxazole acetamide derivatives as a novel chemical scaffold for P2Y14R antagonists. researchgate.netresearchgate.net One notable compound, designated as compound 52 , demonstrated potent P2Y14R antagonistic activity with an IC50 of 2 nM. researchgate.net In vivo studies on a mouse model of acute gouty arthritis showed that this compound significantly reduced paw swelling and the infiltration of inflammatory cells. researchgate.net The mechanism of action for these antagonists involves the inhibition of the cAMP/NLRP3/GSDMD signaling pathway, which plays a crucial role in inflammation and cell pyroptosis. researchgate.netnih.gov Molecular modeling, including Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) free energy calculations, has been instrumental in understanding the binding mechanism of these compounds to the receptor, providing valuable insights for further structural optimization. researchgate.netnih.gov

Compound IDTarget ReceptorActivity (IC50)Therapeutic Potential
Compound 52 P2Y14R2 nMGout researchgate.net
Compound I-17 P2Y14R0.6 nMAcute Gouty Arthritis nih.gov
HDL-16 P2Y14RNot SpecifiedColitis researchgate.net

Investigation of Enzyme Activation Mechanisms (e.g., NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. researchgate.netacs.org Activating NAMPT is an attractive therapeutic approach for metabolic disorders where NAD+ levels are depleted. nih.govnih.gov Research has led to the discovery of 2-phenyl-1,3-benzoxazole derivatives as potent NAMPT activators. researchgate.net

These compounds function as positive allosteric modulators (N-PAMs). nih.govresearchgate.netpatsnap.com The mechanism of activation involves binding to a "rear channel" of the NAMPT enzyme, which is distinct from the active site. acs.orgnih.govnih.gov This allosteric binding regulates the enzyme's turnover by modulating the binding and processing of its substrate, nicotinamide (NAM). nih.govresearchgate.net Co-crystal structures of NAMPT with these activators have confirmed their binding to this allosteric site near the enzyme's active site. nih.gov This interaction enhances the enzyme's catalytic efficiency, leading to increased intracellular NAD+ levels. researchgate.netnih.gov One such derivative, DS68702229, a 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea compound, was identified as a potent NAMPT activator and showed promise as an anti-obesity drug candidate in preclinical models. researchgate.net

Compound ClassTarget EnzymeMechanism of Action
2-phenyl-1,3-benzoxazole derivativesNAMPTPositive Allosteric Modulation nih.govresearchgate.net
Phenolic Compounds (e.g., NAT1)NAMPTAllosteric Activation nih.govnih.gov
4-pyridyl activators (e.g., SBI-0797812)NAMPTAllosteric Activation nih.gov

Exploration of DNA Gyrase Inhibition Mechanisms

The 2-phenyl-1,3-benzoxazole scaffold is a key component in the development of novel antibacterial agents that target DNA gyrase. researchgate.netnih.gov This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an ideal and selective target for antibiotics. researchgate.net Inhibition of DNA gyrase disrupts vital cellular processes, leading to bacterial cell death. mdpi.com

Molecular docking studies have been crucial in elucidating the mechanism of inhibition. researchgate.netesisresearch.orgresearchgate.net These computational analyses show that 2-substituted benzoxazole derivatives bind to the active site of the DNA gyrase complex. researchgate.netnih.gov The binding is stabilized by various non-bonded interactions between the compound and key amino acid residues within the enzyme's binding pocket. researchgate.net This interaction prevents the enzyme from carrying out its function of supercoiling DNA, thereby exerting a potent antibacterial effect. nih.gov Research has demonstrated that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to existing drugs like fluoroquinolones. researchgate.netnih.gov

Compound ClassTarget EnzymeMechanism of Action
2-substituted benzoxazolesDNA GyraseActive Site Binding and Inhibition researchgate.netesisresearch.org
Spirocyclic benzisoxazolesDNA GyraseInhibition of DNA supercoiling nih.gov
Cyclic diphenylphosphonatesDNA GyraseInhibition mediated by Mg2+ ion nih.gov

Role as Positron Emission Tomography Probes

Derivatives of 2-phenyl-1,3-benzoxazole have been successfully developed as probes for Positron Emission Tomography (PET), a non-invasive imaging technique. nih.govcornell.edu These probes are primarily used for imaging beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.netnih.gov The ability to visualize these plaques in the living brain allows for early diagnosis and monitoring of disease progression. nih.govfrontiersin.org

For use as PET probes, the benzoxazole derivatives are labeled with a positron-emitting radioisotope, typically fluorine-18 ([¹⁸F]) or carbon-11 ([¹¹C]). nih.govnih.gov These radiolabeled compounds are designed to cross the blood-brain barrier and bind with high affinity and selectivity to Aβ aggregates. nih.govresearchgate.net For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have shown high affinity for Aβ(1-42) aggregates, with Ki values in the low nanomolar range. nih.gov In vivo studies in transgenic mouse models of Alzheimer's disease have demonstrated that these tracers show high initial brain uptake followed by rapid washout from healthy tissue, while being retained in areas with Aβ plaques, providing a clear imaging signal. cornell.edunih.gov

Tracer IDIsotopeTargetBinding Affinity (Ki)
[¹⁸F]24¹⁸FAβ(1-42) aggregates9.3 nM nih.govresearchgate.net
[¹⁸F]32¹⁸FAβ(1-42) aggregates3.9 nM nih.govresearchgate.net
[¹⁸F]32 (pyridinylbenzoxazole derivative)¹⁸FAβ(1-42) aggregates8.0 nM researchgate.nethoustonmethodist.org

Interdisciplinary Research Integrating Synthesis, Computation, and Characterization

The development of advanced applications for 2-phenyl-1,3-benzoxazole derivatives is a testament to the power of interdisciplinary research. This field integrates expertise from synthetic chemistry, computational modeling, and biological characterization to design, create, and validate new therapeutic and diagnostic agents.

Synthesis: Chemists are developing more efficient and sustainable methods to create libraries of benzoxazole derivatives. Modern techniques include microwave-assisted synthesis, ultrasound, and mechanochemical reactions, which often provide higher yields and are more environmentally friendly than conventional methods. mdpi.com These approaches allow for the rapid generation of diverse compounds for screening. nih.gov

Computation: Molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to the design process. researchgate.net Computational models predict how different derivatives will bind to a biological target, such as an enzyme or receptor active site. researchgate.netesisresearch.org This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity, saving time and resources. researchgate.net For example, docking studies have been essential in understanding the interactions between benzoxazole derivatives and DNA gyrase, guiding the development of new antibiotics. researchgate.net

Characterization: Once synthesized, the compounds undergo rigorous characterization. This includes a battery of in vitro assays to determine their biological activity, such as enzyme inhibition or receptor binding affinity. mdpi.com Promising candidates are then evaluated in cellular and in vivo animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity. researchgate.netnih.gov This integrated, iterative cycle of synthesis, computation, and characterization is crucial for optimizing lead compounds and advancing them toward clinical applications.

Q & A

Evaluating biological activity discrepancies across assays

  • Dose-response curves : Compare IC50_{50} values in antimicrobial vs. anticancer assays. Variations may arise from cell permeability differences.
  • Control experiments : Test stability under assay conditions (e.g., pH 7.4 buffer) to rule out compound degradation .

Tables of Key Data

Property Value/Range Method Reference
Melting Point185–190°CDSC
LogP (calculated)2.1 ± 0.3ChemAxon
1H^1H NMR (NH2_2)δ 5.8–6.2 ppm (broad)DMSO-d6_6, 400 MHz
XRD R-factor4.5%SHELXL refinement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.